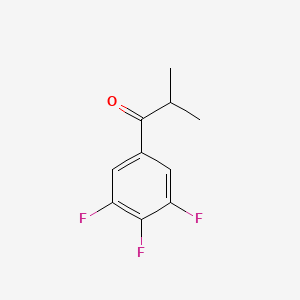

3',4',5'-Trifluoro-2-methylpropiophenone

Description

Properties

IUPAC Name |

2-methyl-1-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-5(2)10(14)6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWUQTAVWPFJKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC(=C(C(=C1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 ,4 ,5 Trifluoro 2 Methylpropiophenone and Its Analogs

Direct Synthetic Pathways to 3',4',5'-Trifluoro-2-methylpropiophenone

Friedel-Crafts Acylation and Related Catalytic Methods

Friedel-Crafts acylation is a foundational method for the synthesis of aryl ketones and can be applied to the preparation of this compound. libretexts.orgkhanacademy.org This electrophilic aromatic substitution involves the reaction of an acylating agent, such as 2-methylpropionyl chloride or its corresponding anhydride, with a trifluorinated aromatic ring in the presence of a Lewis acid catalyst. libretexts.orgchemguide.co.uk

A plausible route to this compound would involve the acylation of 1,2,3-trifluorobenzene (B74907) with 2-methylpropionyl chloride using a strong Lewis acid like aluminum chloride (AlCl₃). umich.edusemanticscholar.org The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich (or least electron-deficient) position of the trifluorinated benzene (B151609) ring. umich.edumasterorganicchemistry.commasterorganicchemistry.com The temperature of the reaction is a critical parameter to control, as is the stoichiometry of the catalyst, which often complexes with the product ketone. libretexts.orgsemanticscholar.org

For aromatic substrates with directing groups, the regioselectivity of the acylation is a key consideration. In the case of methylbenzene (toluene), acylation typically occurs at the 4-position due to steric hindrance at the 2-position. semanticscholar.org While 1,2,3-trifluorobenzene lacks a strong directing group, the electronic effects of the fluorine atoms will influence the position of acylation.

Modern variations of this reaction aim to use milder and more environmentally benign catalysts. For instance, solid acid catalysts like zeolites or metal oxides (e.g., ZnO) have been explored for Friedel-Crafts acylations, potentially offering easier workup and catalyst recycling. youtube.com

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a powerful alternative for constructing the carbon-carbon bond between the aromatic ring and the keto-moiety.

Grignard Reagent Approaches

Grignard reagents are a classic tool for the formation of carbon-carbon bonds. sigmaaldrich.comnih.govresearchgate.net A viable synthetic strategy for this compound involves the reaction of a Grignard reagent derived from a trifluorinated aryl halide with an appropriate electrophile.

Specifically, 3,4,5-trifluorobromobenzene can be converted to 3,4,5-trifluorophenylmagnesium bromide. This Grignard reagent can then be reacted with 2-methylpropionyl chloride or 2-methylpropionaldehyde. organic-chemistry.orgnih.gov The reaction with an acyl chloride would directly yield the ketone, while reaction with the aldehyde would produce a secondary alcohol that would subsequently need to be oxidized to the target ketone. sigmaaldrich.comnih.gov The reaction must be conducted under anhydrous conditions as Grignard reagents are highly sensitive to protic solvents. researchgate.net

| Reactants | Product | Notes |

| Aryl/Alkyl Halide + Mg | Grignard Reagent (R-MgX) | Formed in an ether solvent. |

| Grignard Reagent + Aldehyde | Secondary Alcohol | Requires subsequent oxidation to a ketone. |

| Grignard Reagent + Ester | Tertiary Alcohol | Grignard reagents typically add twice to esters. sigmaaldrich.com |

| Grignard Reagent + CO₂ | Carboxylic Acid | Formed after acidic workup. organic-chemistry.org |

This table summarizes the general reactivity of Grignard reagents with various carbonyl compounds.

Organolithium and Organocuprate Coupling Strategies

Organolithium reagents are generally more reactive than their Grignard counterparts and can be used in similar synthetic strategies. beilstein-journals.orgnih.gov An organolithium species, such as 3,4,5-trifluorophenyllithium, can be generated from the corresponding aryl halide and reacted with an acyl chloride or aldehyde. nih.gov Continuous flow chemistry has been shown to be an effective method for the synthesis of ketones from organolithiums and acid chlorides, minimizing the over-addition that can lead to tertiary alcohols.

Organocuprates, also known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. bohrium.comnih.gov This property makes them particularly useful for reactions with acyl chlorides to form ketones, as they are less prone to adding a second time to the ketone product. A lithium di(3,4,5-trifluorophenyl)cuprate could be prepared and reacted with 2-methylpropionyl chloride to afford this compound. Organocuprates are also well-known for their ability to perform 1,4-additions to α,β-unsaturated carbonyl compounds. libretexts.orgnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Carbonyl Compounds

Transition-metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis. These methods can be adapted for the synthesis of ketones, including fluorinated analogs. One approach involves the conversion of a ketone to a vinyl triflate, which can then participate in cross-coupling reactions.

Another strategy involves the use of N-tosylhydrazones derived from ketones or aldehydes as coupling partners in transition-metal-catalyzed reactions. This approach significantly broadens the scope of ketones in C-C bond formation. Palladium-catalyzed cross-coupling of N-tosylhydrazones with aryl halides is a key method for constructing carbon-carbon bonds.

Radical-Mediated Synthetic Routes

Radical chemistry offers a complementary approach to the synthesis of fluorinated ketones. These reactions often proceed under mild conditions and can be initiated by photoredox catalysis. For example, a radical relay approach has been described for the synthesis of α-CF₃ ketones.

The synthesis of 2-hydroxytrifluoroethylacetophenones from styrene (B11656) derivatives has been achieved via a photoredox-catalyzed process. This method involves the generation of a 1-hydroxy-2,2,2-trifluoroethyl carbon-centered radical, which then adds to the styrene. While not a direct synthesis of the target compound, it demonstrates the utility of radical methods in constructing complex fluorinated ketones.

Another radical approach involves the trifluoromethylation of arenes and heteroarenes using photoredox catalysis, which proceeds through a radical-mediated mechanism.

Enantioselective and Stereoselective Synthesis

The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. For ketones like this compound, the carbon atom alpha to the carbonyl group presents a potential stereocenter. Achieving enantioselective and stereoselective synthesis of such fluorinated compounds is a significant area of research.

A variety of methods have been developed for the asymmetric construction of fluorinated stereogenic centers. nih.gov One common strategy involves the use of chiral auxiliaries. For instance, elegant syntheses of α-fluoro-imides have been achieved using enolates derived from chiral imides substituted with a chiral oxazolidinone auxiliary. nih.gov Another approach is the highly π-facial selective and regioselective fluorination of chiral enamides. nih.gov This method uses electrophilic N-F reagents like Selectfluor™ or N-fluoro-benzenesulfonimide (NFSI) to fluorinate the electron-rich enamide olefin, with the chiral auxiliary guiding the fluorine to a specific face of the molecule. nih.gov

Catalytic methods offer a more atom-economical approach. Transition metal catalysts and chiral organocatalysts have been successfully employed in asymmetric electrophilic fluorination. mdpi.com For example, a series of fluorinated flavanones have been synthesized with excellent diastereoselectivities through a one-pot tandem reaction involving a proline-catalyzed Knoevenagel condensation, a Michael addition, and an electrophilic fluorination by NFSI. nih.gov Furthermore, frustrated Lewis pairs (FLPs) have been utilized for the desymmetrization of geminal difluoroalkanes, where a chiral sulfide (B99878) acts as the Lewis base component to achieve stereoselective C-F activation. semanticscholar.org This method generates diastereomeric sulfonium (B1226848) salts in high yields and diastereomeric ratios, which can then be converted to stereoenriched products. semanticscholar.org These strategies, while demonstrated on other fluorinated molecules, represent viable pathways for the stereoselective synthesis of chiral fluorinated ketones. mdpi.comwpmucdn.comnih.gov

Optimization of Reaction Conditions and Yields

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction conditions. Key parameters such as the choice of solvent, catalyst, temperature, pressure, and the stoichiometry of reactants play a critical role in maximizing yield and minimizing the formation of byproducts.

Solvent Effects and Catalytic Systems

The most direct synthetic route to this compound is likely the Friedel-Crafts acylation of 1,2,3-trifluorobenzene with 2-methylpropionyl chloride or its corresponding anhydride. The choice of catalyst and solvent system is paramount in this transformation.

Catalytic Systems: Lewis acids are the conventional catalysts for Friedel-Crafts acylations. google.com Aluminum trichloride (B1173362) (AlCl₃) is a common choice, but due to the electron-withdrawing effect of the carbonyl group in the product, more than a stoichiometric amount is often required. google.com Modern advancements have introduced more efficient and recyclable catalysts. Rare-earth metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) have proven effective in catalytic amounts for the acylation of both activated and deactivated benzenes, including fluorobenzene. researchgate.net Other metal salts, such as bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) and hafnium(IV) triflate, have also been successfully used. researchgate.net For certain substrates, iron(III) chloride hexahydrate has been shown to be a robust and cost-efficient catalyst. beilstein-journals.org In some cases, solid acid catalysts like zinc oxide (ZnO) can facilitate the reaction under solvent-free conditions, offering advantages in terms of handling and catalyst recovery. researchgate.net

For syntheses that involve direct fluorination of a ketone precursor, electrophilic fluorinating reagents are used. organic-chemistry.org The most common of these is Selectfluor®, which is often used in conjunction with a suitable solvent like acetonitrile (B52724). sapub.orgscispace.com The reactivity of the ketone substrate towards Selectfluor® is governed by a combination of steric and electronic effects. sapub.orgresearchgate.net

Solvent Effects: The solvent can significantly influence the outcome of the synthesis. For Friedel-Crafts acylations, traditional solvents include chlorinated hydrocarbons like 1,2-dichloroethane (B1671644) (DCE) or nitrobenzene. researchgate.net However, due to environmental and safety concerns, greener alternatives are actively sought. Ionic liquids (ILs) have emerged as promising media for Friedel-Crafts reactions. beilstein-journals.org They can act as both the solvent and catalyst, although their stability in the presence of water can be a concern. beilstein-journals.org Tunable aryl alkyl ionic liquids (TAAILs) have been developed to create robust catalyst systems that tolerate various substrates under ambient atmosphere. beilstein-journals.org In some cases, acetonitrile has been found to provide a good balance between reaction conversion and selectivity and is considered a "greener" solvent than options like dichloromethane (B109758) or benzene. scielo.br For direct fluorination reactions, acetonitrile is a standard solvent choice. sapub.orgscispace.com

Table 1: Catalytic Systems for the Synthesis of Fluorinated Ketones

| Reaction Type | Catalyst/Reagent | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aluminum Trichloride (AlCl₃) | Dichloromethane, Nitrobenzene | Traditional, often requires stoichiometric amounts. | google.com |

| Friedel-Crafts Acylation | Rare Earth Triflates (e.g., Sc(OTf)₃) | - (Solvent-free) or organic solvents | Catalytic, recoverable, and reusable. | researchgate.net |

| Friedel-Crafts Acylation | Bismuth Triflates (Bi(OTf)₃) | - | Novel catalyst for activated and deactivated benzenes. | researchgate.net |

| Friedel-Crafts Acylation | Iron(III) Chloride (FeCl₃·6H₂O) | Ionic Liquids (TAAILs) | Robust, cost-efficient, tolerates air/moisture. | beilstein-journals.org |

| Friedel-Crafts Acylation | Zinc Oxide (ZnO) | Solvent-free | Heterogeneous, reusable, mild conditions. | researchgate.net |

| Electrophilic Fluorination | Selectfluor® | Acetonitrile, Methanol (B129727) | Widely used for selective fluorination of ketones. | organic-chemistry.orgsapub.orgscispace.com |

Temperature, Pressure, and Stoichiometry Considerations

The optimization of temperature, pressure, and reactant ratios is crucial for maximizing yield and selectivity.

Temperature: Friedel-Crafts acylations are often exothermic and are typically conducted at low to ambient temperatures (e.g., 0 °C to room temperature) to minimize side reactions and control regioselectivity. researchgate.net However, with less reactive substrates or more stable catalysts, moderate heating (e.g., 40-70 °C) may be necessary to drive the reaction to completion. beilstein-journals.orgsapub.org For instance, in the synthesis of dihydrobenzofuran neolignans, reflux conditions provided good homogenization and conversion, but extended reaction times at high temperatures led to reduced selectivity. scielo.br

Pressure: For most lab-scale syntheses of fluorinated ketones via Friedel-Crafts acylation or direct fluorination, the reaction is conducted at atmospheric pressure. Pressure is not a significant variable unless volatile reagents or specific flow chemistry setups are employed.

Stoichiometry: In classical Friedel-Crafts acylations, the Lewis acid catalyst complexes with the product ketone, necessitating at least stoichiometric amounts of the catalyst. However, with the use of modern catalytic systems like rare earth triflates, only catalytic loadings are required. researchgate.netresearchgate.net The ratio of the acylating agent to the aromatic substrate is also critical. An excess of one reactant may be used to drive the reaction to completion, but this can complicate purification. Due to the deactivating nature of the ketone product, multiple acylations are generally not an issue, which is an advantage over Friedel-Crafts alkylation. google.com

Table 2: Impact of Reaction Conditions on Analogous Syntheses

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Temperature | Lowering temperature from reflux to room temp | Decreased reaction yield in some cases. | researchgate.net |

| Temperature | Increasing from 0 °C to reflux | Improved conversion and selectivity, but prolonged time at reflux decreased selectivity. | scielo.br |

| Solvent | Switching to a nonpolar solvent (e.g., toluene) | Achieved high overall yield (91-96%) for certain cyclocondensations. | researchgate.net |

| Reaction Time | Optimizing from 20 h to 4 h | Maintained conversion and selectivity while avoiding side products. | scielo.br |

| Catalyst Loading | Lowering In(OTf)₃ loading | Resulted in a decrease in product yield. | researchgate.net |

Green Chemistry Principles in the Synthesis of Fluorinated Ketones

The increasing focus on environmental sustainability has driven the adoption of green chemistry principles in organic synthesis. For the preparation of fluorinated compounds, which can involve hazardous reagents and generate significant waste, these principles are particularly important. nih.gov Key goals include maximizing atom economy, improving reaction efficiency, and minimizing waste through methods like solventless synthesis. nih.govmit.edu

Atom Economy and Reaction Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govjocpr.com Many classical reactions, such as substitutions and eliminations, have inherently poor atom economy because they generate stoichiometric byproducts. nih.gov

A traditional Friedel-Crafts acylation for synthesizing this compound, using 1,2,3-trifluorobenzene, 2-methylpropionyl chloride, and a stoichiometric amount of AlCl₃, would have a low atom economy. The atoms from the AlCl₃ catalyst and the leaving group (Cl) from the acyl chloride end up as waste (e.g., HCl and aluminum salts). primescholars.com

Solventless and Mechanochemical Approaches

A significant portion of chemical waste comes from the use of organic solvents during reactions and purification. mit.edu Therefore, reducing or eliminating solvent use is a key objective of green chemistry.

Solventless Synthesis: Conducting reactions under solvent-free or "neat" conditions can dramatically reduce waste. beilstein-journals.org For example, the Friedel-Crafts acylation of various aromatic compounds has been successfully carried out using a recyclable ZnO catalyst at room temperature without any solvent. researchgate.net

Mechanochemistry: Mechanochemical methods, such as ball milling, offer a powerful alternative to traditional solvent-based reactions. nih.gov In mechanochemistry, mechanical energy is used to initiate and sustain chemical reactions between neat reagents. beilstein-journals.org This approach not only eliminates the need for potentially hazardous solvents but can also lead to shorter reaction times, room temperature conditions, and different product selectivities compared to solution-based methods. nih.gov Multistep mechanochemical procedures have been developed, further amplifying the environmental benefits by running consecutive solventless reactions in a single vessel. beilstein-journals.org The synthesis of various fluorinated compounds, including difluorinated pyrazolones and difluoromethyl enol ethers, has been successfully demonstrated using mechanochemical techniques, highlighting the potential of this approach for the green synthesis of fluorinated ketones. beilstein-journals.orgnih.govcardiff.ac.uknih.gov

Compound Name Index

Sustainable Fluorination Reagents

The quest for greener fluorination methods has led to the development and popularization of reagents that are more stable, less toxic, and easier to handle. Key among these are electrophilic N-F reagents and innovative electrochemical strategies. These approaches offer significant advantages in terms of safety and environmental impact for the synthesis of polyfluorinated aromatic ketones.

Electrophilic N-F Reagents

Electrophilic N-F reagents are characterized by a nitrogen-fluorine bond where the fluorine atom acts as an electrophile. These compounds are generally crystalline solids that are stable under ambient conditions, making them significantly safer and more convenient to use than gaseous fluorine. wikipedia.org Their reactivity can be tuned by modifying the substituents on the nitrogen atom, allowing for a range of fluorinating strengths. nih.gov

Selectfluor® (F-TEDA-BF₄)

Selectfluor®, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile and widely used electrophilic fluorinating agent. wikipedia.orgsigmaaldrich.com It is a stable, non-volatile, and water-tolerant salt, which contributes to its "green" credentials. wikipedia.orgbeilstein-journals.org Its application in the α-fluorination of ketones is well-documented. For instance, the direct fluorination of propiophenone (B1677668) derivatives can be achieved using Selectfluor® under various conditions, including in aqueous media, which reduces the reliance on volatile organic solvents. nih.gov While the direct synthesis of this compound using this method on the trifluorinated aromatic core is not explicitly detailed in readily available literature, the fluorination of the α-position of the propiophenone side chain is a known transformation.

The general mechanism for the α-fluorination of a ketone with Selectfluor® is believed to proceed through an enol or enolate intermediate which then attacks the electrophilic fluorine atom. nih.gov

Table 1: General Reaction Parameters for α-Fluorination of Ketones with Selectfluor®

| Parameter | Typical Conditions |

|---|---|

| Substrate | Ketone (e.g., Propiophenone analog) |

| Reagent | Selectfluor® |

| Solvent | Acetonitrile, Water, Methanol |

| Temperature | Room Temperature to Reflux |

| Catalyst | Often not required; can be acid or base-catalyzed |

This table represents generalized conditions and specific optimizations are typically required for individual substrates.

N-Fluorobenzenesulfonimide (NFSI)

N-Fluorobenzenesulfonimide (NFSI) is another prominent member of the N-F class of electrophilic fluorinating reagents. wikipedia.orgorganic-chemistry.org It is a crystalline solid that is stable to air and moisture, offering similar handling advantages to Selectfluor®. beilstein-journals.org NFSI is effective for the fluorination of a wide range of nucleophiles, including the enolates of ketones. nih.gov The synthesis of α-fluoroketones using NFSI typically involves the pre-formation of an enolate using a suitable base, followed by quenching with NFSI. nih.gov Mechanochemical approaches, which reduce or eliminate the need for solvents, have also been explored for reactions involving NFSI, further enhancing its sustainability profile. beilstein-journals.org

Research has shown that NFSI can be used for the fluorination of aromatic C-H bonds, although this often requires forcing conditions or the use of a catalyst. nih.gov For a substrate like 1-(3,4,5-trifluorophenyl)ethanone, which is a close analog of the target molecule, direct fluorination of the aromatic ring is less likely than α-fluorination of the side chain under typical NFSI conditions.

Table 2: Comparison of Common Electrophilic N-F Reagents

| Reagent | Structure | Key Features |

|---|---|---|

| Selectfluor® | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High stability, water-tolerant, commercially available. |

| N-Fluorobenzenesulfonimide (NFSI) | (C₆H₅SO₂)₂NF | Crystalline solid, stable, versatile for various nucleophiles. |

Electrochemical Fluorination

Electrochemical synthesis represents a powerful and inherently green approach to fluorination. This method avoids the use of stoichiometric fluorinating reagents by employing electricity to drive the fluorination process, with a fluoride (B91410) salt often serving as the fluorine source. chinesechemsoc.org This technique can offer high atom economy and reduce the generation of chemical waste.

The electrochemical fluorination of aromatic compounds can proceed through various mechanisms, often involving the generation of a high-valent metal fluoride species or a radical cation of the aromatic substrate. While specific conditions for the synthesis of this compound via electrochemical means are not prominently reported, the electrochemical deuterodefluorination of trifluoromethyl aromatic compounds suggests the possibility of manipulating C-F bonds using electrochemistry. chinesechemsoc.org The direct electrochemical fluorination of aromatic ketones is a subject of ongoing research and holds promise for future sustainable synthetic routes. nih.gov

The key advantages of electrochemical fluorination include:

Reagent-free: The primary "reagent" is the electron, reducing the need for hazardous and expensive fluorinating agents.

Mild Conditions: Many electrochemical reactions can be carried out at room temperature and pressure.

High Selectivity: By controlling the electrode potential, it is often possible to achieve high selectivity for the desired product.

The development of these sustainable fluorination reagents and methods is pivotal for the future of organofluorine chemistry, enabling the synthesis of complex molecules like this compound with a reduced environmental footprint.

Advanced Spectroscopic and Chromatographic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For a molecule such as 3',4',5'-Trifluoro-2-methylpropiophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.

¹H NMR spectroscopy would reveal the number of distinct proton environments and their neighboring atoms. The spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the 2-methylpropyl group. The integration of these signals would confirm the number of protons in each environment. Furthermore, the splitting patterns (multiplicities) of the signals, governed by spin-spin coupling, would provide crucial information about the connectivity between adjacent protons.

No specific experimental ¹H NMR data for this compound is currently available in the searched scientific literature.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the electronegativity of the atoms attached to it. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

Specific experimental ¹³C NMR data for this compound could not be located in the reviewed literature.

Given the presence of three fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy would be a critical analytical tool. rsc.orghuji.ac.ilwikipedia.org This technique is highly sensitive and provides a wide chemical shift range, allowing for clear differentiation of the fluorine environments. huji.ac.ilwikipedia.org The spectrum would be expected to show distinct signals for the fluorine atoms at the 3', 4', and 5' positions, with their chemical shifts and coupling patterns providing definitive evidence for their substitution pattern on the phenyl ring.

No publicly accessible ¹⁹F NMR data for this compound has been found.

To unambiguously assemble the molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming the connectivity within the 2-methylpropyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the 2-methylpropyl group to the trifluorophenyl ring via the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, which can be useful in confirming stereochemical details, although less critical for this particular acyclic structure.

Specific 2D NMR data for this compound is not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (C₁₀H₉F₃O), distinguishing it from other compounds with the same nominal mass. The analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule.

No experimental high-resolution mass spectrometry data for this compound has been found in the public domain.

Fragmentation Pathways and Structural Insights

Mass spectrometry (MS) offers critical insights into a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its molecular ion and corresponding fragment ions. In electron ionization (EI) mass spectrometry, this compound (molar mass: 214.18 g/mol ) would undergo characteristic fragmentation patterns typical of aryl ketones. libretexts.org

The primary cleavage event is the alpha-cleavage, occurring at the C-C bond adjacent to the carbonyl group. This can happen in two ways:

Loss of the Isopropyl Radical: Cleavage of the bond between the carbonyl carbon and the isopropyl group results in the formation of a stable trifluorobenzoyl acylium ion. This is often a dominant peak in the spectrum.

Loss of the Trifluorophenyl Radical: Cleavage of the bond between the carbonyl carbon and the trifluorophenyl ring yields an isopropyl acylium ion.

Another significant fragmentation process for carbonyl compounds is the McLafferty rearrangement, but it is not possible for this molecule as it lacks a gamma-hydrogen on a flexible alkyl chain.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound This interactive table outlines the most probable fragmentation pathways and the resulting ion masses based on established mass spectrometry principles. libretexts.orgimreblank.ch

| Fragment Name | Structure of Ion | Predicted m/z | Fragmentation Pathway |

| Molecular Ion | [C10H9F3O]+• | 214 | Ionization of the parent molecule. |

| Trifluorobenzoyl Cation | [C7H2F3O]+ | 175 | Alpha-cleavage with loss of the isopropyl radical ([M-43]+). |

| Isopropyl Acylium Ion | [C4H7O]+ | 71 | Alpha-cleavage with loss of the trifluorophenyl radical ([M-143]+). |

| Trifluorophenyl Cation | [C6H2F3]+ | 131 | Cleavage of the C-C bond with loss of the propanoyl radical ([M-83]+). |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound would display several characteristic absorption bands corresponding to its constituent parts. researchgate.net

The most prominent peak would be the strong absorption from the carbonyl (C=O) group stretch. The C-F bonds on the aromatic ring will also produce strong, characteristic absorptions in the fingerprint region.

Table 2: Predicted Characteristic IR Absorption Bands for this compound This table details the expected vibrational frequencies for the key functional groups within the molecule, with ranges derived from analogous compounds. nist.govnist.govnih.gov

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2980 - 2870 | Medium |

| C=O (Ketone) | Stretch | 1700 - 1680 | Strong |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium, Multiple Bands |

| C-F (Aryl Fluoride) | Stretch | 1350 - 1100 | Strong, Multiple Bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic ketones like this compound, two primary types of transitions are expected. sigmaaldrich.com

π → π* Transitions: These are high-energy, high-intensity absorptions associated with the electrons in the trifluorophenyl aromatic ring.

n → π* Transitions: These are lower-energy, lower-intensity absorptions involving the non-bonding (n) electrons of the carbonyl oxygen being excited to an anti-bonding (π*) orbital.

The presence of the three fluorine atoms, which are electron-withdrawing groups, is expected to cause a slight hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted propiophenone (B1677668). nih.gov The solvent used can also influence the position of these peaks.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound in a Nonpolar Solvent This table shows the predicted wavelengths of maximum absorbance based on the electronic structure of the molecule. researchgate.netsigmaaldrich.com

| Electronic Transition | Chromophore | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π | Trifluorophenyl Ring | ~240 - 255 | High |

| n → π | Carbonyl Group | ~300 - 320 | Low |

X-ray Crystallography for Solid-State Molecular Structure

As of this writing, a public crystal structure for this compound is not available. If such a study were conducted, it would reveal key structural parameters, including the planarity of the trifluorophenyl ring and the dihedral angle between this ring and the plane of the carbonyl group. researchgate.netresearchgate.net This angle is influenced by the steric hindrance from the adjacent methyl group.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating the compound from impurities and for quantifying its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of this compound.

A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound. pensoft.net This technique separates compounds based on their polarity. Given its molecular structure, this compound is a moderately polar compound that can be effectively retained and eluted from a nonpolar stationary phase. ukm.my

Table 4: Proposed HPLC Method Parameters This interactive table provides a typical set of conditions for the HPLC analysis of this compound. nist.govresearchgate.net

| Parameter | Suggested Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at its π → π* λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. researchgate.net The compound would be vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column.

Table 5: Proposed GC Method Parameters This interactive table outlines a standard set of conditions for the GC analysis of this compound. researchgate.net

| Parameter | Suggested Condition |

| Column | Fused silica (B1680970) capillary column with a nonpolar or mid-polarity phase (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Initial temp 100°C, ramp at 10°C/min to 250°C, hold for 5 min |

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography is a specialized form of column chromatography where the stationary phase contains a single enantiomer of a chiral compound. This chiral stationary phase (CSP) allows for the differential interaction with the enantiomers of a racemic analyte, leading to their separation. The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a primary application of this technique. The enantiomeric excess is calculated using the areas of the two enantiomer peaks in the chromatogram:

ee (%) = |(Area1 - Area2) / (Area1 + Area2)| × 100

The successful chiral separation of this compound relies on selecting an appropriate chiral stationary phase and optimizing the mobile phase conditions to achieve baseline resolution of the enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most common technique for chiral separations. The choice of the chiral stationary phase is crucial and is often based on the structural features of the analyte. For aromatic ketones like this compound, several types of CSPs have proven effective.

Polysaccharide-based CSPs: These are the most widely used CSPs due to their broad applicability. nih.govspringernature.com They are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support. The chiral recognition mechanism is believed to involve a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. The trifluorinated phenyl ring and the carbonyl group of this compound are expected to play a significant role in these interactions. The fluorine atoms can influence the electronic properties of the aromatic ring and participate in specific interactions with the CSP. researchgate.netnih.gov

A typical approach for the chiral separation of this compound would involve screening several polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector, under normal-phase conditions.

Table 1: Hypothetical HPLC Screening Data for the Enantioseparation of this compound on Polysaccharide-Based Chiral Stationary Phases

| Chiral Stationary Phase (CSP) | Mobile Phase (Hexane:Isopropanol, v/v) | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (ee) (%) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | 90:10 | 1.0 | 8.5 | 9.8 | 1.8 | 95 |

| Amylose tris(3,5-dimethylphenylcarbamate) | 95:5 | 1.0 | 12.1 | 14.2 | 2.1 | 98 |

| Cellulose tris(4-chlorophenylcarbamate) | 85:15 | 0.8 | 10.2 | 11.5 | 1.5 | 92 |

Pirkle-type CSPs: These CSPs, also known as brush-type phases, are based on a chiral molecule covalently bonded to a silica support. The chiral recognition is primarily driven by π-π interactions, hydrogen bonding, and dipole-dipole interactions. The electron-deficient trifluorinated aromatic ring of the analyte can interact strongly with electron-rich aromatic rings within the Pirkle-type CSP.

Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules. The separation of enantiomers on cyclodextrin-based CSPs is based on the differential stability of the diastereomeric inclusion complexes formed between the cyclodextrin (B1172386) and each enantiomer. The size and shape of the analyte relative to the cyclodextrin cavity are critical for effective separation.

Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC. In chiral GC, the stationary phase is typically a cyclodextrin derivative coated onto the inner wall of a capillary column. The separation mechanism is based on the differential partitioning of the enantiomers between the gaseous mobile phase and the chiral liquid stationary phase. Given that this compound is a ketone, it is likely to be sufficiently volatile for GC analysis.

Table 2: Hypothetical GC Screening Data for the Enantioseparation of this compound

| Chiral Stationary Phase (CSP) | Column Temperature (°C) | Carrier Gas | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) | Enantiomeric Excess (ee) (%) |

| Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin | 140 | Helium | 15.2 | 15.9 | 2.5 | 99 |

| Octakis(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin | 150 | Hydrogen | 18.5 | 19.5 | 2.2 | 97 |

The determination of enantiomeric excess is a crucial step in the characterization of chiral compounds. Through systematic screening of various chiral stationary phases and optimization of chromatographic conditions in either HPLC or GC, a reliable and accurate method for the enantioseparation of this compound can be developed. The choice between HPLC and GC will depend on the compound's volatility and thermal stability, with polysaccharide-based CSPs in HPLC often providing a versatile starting point for method development.

Reactivity and Reaction Mechanisms of 3 ,4 ,5 Trifluoro 2 Methylpropiophenone

Reactions Involving the Ketone Carbonyl Group

The ketone functional group is a key center of reactivity in 3',4',5'-Trifluoro-2-methylpropiophenone, primarily due to the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., Grignard, hydride reductions)

Nucleophilic addition is a characteristic reaction of ketones. researchgate.net The carbonyl carbon, with its partial positive charge, is susceptible to attack by a variety of nucleophiles.

Grignard Reactions: The addition of Grignard reagents (R-MgX) to ketones is a fundamental method for forming carbon-carbon bonds and producing tertiary alcohols. masterorganicchemistry.com In the case of this compound, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield 2-methyl-1-(3,4,5-trifluorophenyl)propan-2-ol after acidic workup. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.

Hydride Reductions: Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are commonly used to reduce ketones to secondary alcohols. wikipedia.org The reaction of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would be expected to produce 1-(3,4,5-trifluorophenyl)-2-methylpropan-1-ol. LiAlH₄, being a more powerful reducing agent, would also effect this transformation, typically in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rushim.ru

| Reagent | Expected Product | Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic Addition |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Hydride Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol | Hydride Reduction |

Reductions to Corresponding Alcohols or Hydrocarbons

Beyond reduction to the secondary alcohol, the carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group.

Reduction to Alcohols: As detailed in the previous section, hydride reducing agents like NaBH₄ and LiAlH₄ are effective for the conversion of this compound to the corresponding secondary alcohol, 1-(3,4,5-trifluorophenyl)-2-methylpropan-1-ol. wikipedia.orglibretexts.org

Reduction to Hydrocarbons: The complete deoxygenation of the ketone to form an alkane can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. youtube.commasterorganicchemistry.com

Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com This would convert this compound to 1-propyl-2,3,4-trifluorobenzene.

Clemmensen Reduction: This method employs a zinc-mercury amalgam (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid (HCl). masterorganicchemistry.com It would also yield 1-propyl-2,3,4-trifluorobenzene. The choice between these two methods often depends on the presence of other functional groups in the molecule that might be sensitive to acidic or basic conditions.

| Reaction | Reagents | Expected Product |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 1-(3,4,5-trifluorophenyl)-2-methylpropan-1-ol |

| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 1-propyl-2,3,4-trifluorobenzene |

| Clemmensen Reduction | Zn(Hg), HCl | 1-propyl-2,3,4-trifluorobenzene |

α-Carbon Reactivity: Enolization and Derivatives (e.g., α-halogenation, aldol (B89426) reactions)

The presence of protons on the carbon atom alpha to the carbonyl group (the α-carbon) imparts acidity, allowing for the formation of an enolate intermediate under basic conditions. masterorganicchemistry.com This enolate is a key nucleophile in several important reactions.

Enolization: In the presence of a base, this compound can be deprotonated at the α-carbon to form a resonance-stabilized enolate. youtube.com The electron-withdrawing nature of the trifluorinated phenyl ring may slightly increase the acidity of this α-proton compared to a non-fluorinated propiophenone (B1677668).

α-Halogenation: The enolate intermediate can react with electrophilic halogens, such as bromine (Br₂) or chlorine (Cl₂), to introduce a halogen atom at the α-position. This reaction typically proceeds readily in the presence of an acid or base catalyst.

Aldol Reactions: The enolate of this compound can act as a nucleophile and attack the carbonyl carbon of another aldehyde or ketone molecule in an aldol addition reaction. youtube.comchemicalbook.com For example, a self-condensation is theoretically possible, though crossed aldol reactions with a non-enolizable aldehyde are often more synthetically useful to avoid a mixture of products. chemicalbook.com Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone. youtube.com

Reactivity of the Trifluorinated Aromatic Ring

The three fluorine atoms on the phenyl group have a profound influence on the reactivity of the aromatic ring.

Electrophilic Aromatic Substitution Patterns and Deactivation Effects

The fluorine atoms are strongly electron-withdrawing due to their high electronegativity. This has a significant deactivating effect on the aromatic ring towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The electron density of the ring is substantially reduced, making it less attractive to electrophiles.

Furthermore, the acyl group (a meta-director) and the fluorine atoms (ortho, para-directors with strong deactivation) will direct incoming electrophiles. Due to the powerful deactivating nature of the trifluoro substitution and the acyl group, forcing conditions would likely be required for any electrophilic substitution to occur. The substitution pattern would be complex to predict without experimental data, as the directing effects of the multiple substituents would be in competition.

Nucleophilic Aromatic Substitution Pathways

Conversely, the strong electron-withdrawing effect of the three fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com The ring is electron-deficient and can be attacked by strong nucleophiles.

An extensive search for scientific literature detailing the specific reactivity and reaction mechanisms of This compound has yielded insufficient data to generate the detailed article as requested in the provided outline.

While general principles of chemical reactivity for related structures—such as fluorinated aromatic compounds, ketones, and molecules with α-methyl groups—are well-documented, specific experimental or computational studies on this compound are not available in the public domain. Consequently, it is not possible to provide scientifically accurate and detailed research findings, including data tables, for the following sections as they pertain directly to this compound:

Kinetic and Mechanistic Studies of Specific Transformations

Understanding Steric and Electronic Effects on Reactivity

To generate a professional and authoritative article with the required level of detail, specific studies on the target molecule are necessary. Without such sources, any attempt to describe its reactivity would be speculative and would not meet the standards of scientific accuracy.

Should published research on the reactivity of this compound become available, a detailed article could be composed.

Theoretical and Computational Investigations of 3 ,4 ,5 Trifluoro 2 Methylpropiophenone

Conformational Analysis and Potential Energy Surfaces

The flexibility of 3',4',5'-Trifluoro-2-methylpropiophenone, particularly due to rotation around the single bonds connecting the ethyl group to the carbonyl carbon and the carbonyl group to the trifluorophenyl ring, gives rise to various conformers (rotational isomers). Conformational analysis aims to identify the most stable of these conformers and the energy barriers that separate them.

This is achieved by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. researchgate.netscispace.com By systematically rotating key dihedral angles and calculating the energy at each step using quantum chemical methods, researchers can locate energy minima, corresponding to stable conformers, and saddle points, which represent the transition states between them. scispace.com For this molecule, a key investigation would be the rotation around the C(aromatic)-C(carbonyl) bond to determine the preferred orientation of the trifluorophenyl ring relative to the carbonyl group, which is influenced by steric hindrance and electronic effects.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the assignment of experimental signals and confirm molecular structures.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.net For this compound, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra would predict the chemical shifts for each unique nucleus in the molecule. These predicted values, when compared to experimental data, are crucial for structural verification.

IR Spectroscopy : The analysis of vibrational frequencies through Infrared (IR) spectroscopy can be greatly enhanced by theoretical calculations. nih.gov DFT calculations can predict the vibrational frequencies and their corresponding intensities. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental IR spectra. This allows for the confident assignment of specific vibrational modes, such as the characteristic C=O stretch of the ketone.

UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govunair.ac.id By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max) that characterize the molecule. For this compound, these calculations would likely reveal π → π* transitions associated with the aromatic ring and n → π* transitions involving the carbonyl group.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table presents hypothetical data representative of what a computational study would yield, as specific published data for this compound is not available.

| Spectrum | Feature | Predicted Value | Assignment |

| IR | Vibrational Frequency | ~1695 cm⁻¹ | C=O Stretch |

| ¹³C NMR | Chemical Shift | ~202 ppm | C=O |

| ¹H NMR | Chemical Shift | ~1.1 ppm | -CH₃ (triplet) |

| Chemical Shift | ~2.9 ppm | -CH₂- (quartet) | |

| UV-Vis | λ_max | ~265 nm | π → π |

| λ_max | ~310 nm | n → π |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry provides the tools to model the entire course of a chemical reaction, offering insights into mechanisms and kinetics that are difficult to obtain experimentally. Reaction pathway modeling involves identifying the structures of reactants, products, and, most importantly, the transition state (TS) that connects them. scispace.com

The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. scispace.com Locating the TS structure and calculating its energy allows for the determination of the reaction's activation energy, which is directly related to the reaction rate. For this compound, one could model reactions such as the nucleophilic addition to the carbonyl group or electrophilic aromatic substitution. These models would reveal the detailed geometry of the transition state and provide a quantitative estimate of the energy barrier for the reaction.

Solvent Effects on Molecular Properties and Reactivity

Most chemical reactions are performed in a solvent, which can significantly influence molecular properties and reactivity. Computational models can account for these effects, primarily through implicit or explicit solvent models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is efficient for calculating how the solvent environment alters the molecule's charge distribution, geometric structure, and the relative energies of different conformers or transition states. rsc.org For this compound, studying its properties in solvents of varying polarity (e.g., hexane, chloroform, water) would reveal the sensitivity of its dipole moment, spectroscopic properties, and reaction energy barriers to the surrounding medium. researchgate.net It is generally observed that polar solvents can stabilize polar species, including the transition states of many reactions, thereby affecting reaction rates.

Intermolecular Interactions and Aggregation Studies

The study of intermolecular interactions is crucial for understanding the physical and chemical behavior of a compound in its condensed phases. For this compound, a combination of experimental techniques and computational modeling would be necessary to fully characterize these interactions.

Theoretical Framework:

The intermolecular forces expected to be present in this compound would include:

Dipole-Dipole Interactions: The presence of the carbonyl group (C=O) and the highly electronegative fluorine atoms creates a significant molecular dipole moment. These permanent dipoles would lead to electrostatic attractions between neighboring molecules.

Van der Waals Forces: These include London dispersion forces, which are present in all molecules and arise from temporary fluctuations in electron density.

Hydrogen Bonding: While the molecule does not possess traditional hydrogen bond donors (like O-H or N-H), weak hydrogen bonds of the C-H···O and C-H···F type could play a role in the crystal packing and aggregation behavior.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors.

Computational Approaches:

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for visualizing and quantifying intermolecular interactions. Hirshfeld surface analysis is another computational technique used to study intermolecular contacts in crystalline solids. researchgate.net

Aggregation Studies:

The aggregation behavior of this compound in solution could be investigated using techniques such as concentration-dependent NMR spectroscopy or UV-Vis spectroscopy. Computational simulations, specifically molecular dynamics, can provide insights into the formation and stability of molecular aggregates. mdpi.com

Without specific studies on this compound, a definitive description of its intermolecular interactions and aggregation is not possible. However, the presence of the trifluorophenyl and propiophenone (B1677668) moieties suggests that a complex interplay of the forces mentioned above would govern its solid-state structure and solution-phase behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and electronic properties of molecules. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comyoutube.com

Key Concepts:

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. youtube.com

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical stability and reactivity of a molecule. numberanalytics.comirjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small gap suggests that a molecule is more reactive. researchgate.netnih.gov

Computational Determination:

The energies of the HOMO, LUMO, and the resulting energy gap for this compound would be calculated using computational quantum chemistry methods, such as Density Functional Theory (DFT). nih.govdergipark.org.tr These calculations provide quantitative data that can be used to predict the molecule's behavior in chemical reactions.

Expected Electronic Properties:

For this compound, the HOMO is likely to be localized on the trifluorophenyl ring, which is rich in π-electrons. The LUMO is expected to be centered on the propiophenone moiety, specifically the carbonyl group, which is electron-deficient. The electron-withdrawing nature of the fluorine atoms would lower the energy of the HOMO, potentially increasing the molecule's stability and affecting its reactivity.

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further understand the molecule's chemical behavior:

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. A hard molecule has a large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A soft molecule has a small HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table is based on general principles of computational chemistry and is not populated with data for the specific compound due to a lack of available research.

A comprehensive computational study would provide the specific values for these descriptors for this compound, offering valuable insights into its electronic structure and reactivity.

Synthetic Utility and Research Applications in Organic Chemistry

As a Versatile Building Block for Complex Organic Molecules

Fluorinated compounds are integral to modern medicinal and agricultural chemistry, and the direct functionalization of readily available fluorinated building blocks is a convergent approach to creating complex molecules. nih.gov Propiophenones, as a general class, are recognized as valuable intermediates in the synthesis of a wide array of organic compounds. manavchem.com The structure of 3',4',5'-Trifluoro-2-methylpropiophenone offers multiple reaction sites for elaboration into more complex structures.

The primary reactive centers are the ketone functional group and the activated aromatic ring. The ketone can undergo a vast range of transformations, including:

Reduction: Asymmetric reduction of the carbonyl group can produce a chiral secondary alcohol, a key step in building stereochemically complex natural products and pharmaceuticals. mdpi.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Condensation Reactions: Aldol (B89426) or Mannich-type reactions can be performed at the α-carbon (the carbon adjacent to the carbonyl group), allowing for carbon-carbon or carbon-nitrogen bond formation. nih.gov

Simultaneously, the trifluorinated phenyl ring provides a stable, lipophilic core that can be incorporated into the final target molecule. The fluorine atoms can influence the molecule's electronic properties, metabolic stability, and binding affinity, which are critical considerations in drug design. nih.govnih.gov The synthesis of complex, unnatural fluorine-containing amino acids, for example, often relies on such versatile fluorinated starting materials. nih.govnih.gov The combination of these reactive sites makes a compound like this compound a theoretical gateway to diverse and complex molecular architectures. youtube.com

Table 1: Potential Reactions at the Ketone Moiety for Building Molecular Complexity

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Asymmetric Reduction | Borane with Oxazaborolidine Catalyst | Chiral Secondary Alcohol |

| Grignard Addition | Phenylmagnesium Bromide | Tertiary Alcohol |

| Mannich Reaction | Formaldehyde, Dimethylamine | β-Amino Ketone |

| Aldol Condensation | Benzaldehyde | α,β-Unsaturated Ketone |

| Wittig Reaction | Methyltriphenylphosphonium Bromide | Alkene |

Precursor in the Synthesis of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are a cornerstone of modern pharmaceuticals and agrochemicals, with their synthesis being an area of intense research. nih.govmdpi.com Ketones are fundamental precursors for a wide variety of heterocyclic systems through condensation reactions with bifunctional reagents. nih.gov

A molecule such as this compound could serve as a direct precursor to numerous fluorinated heterocycles:

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives would lead to the formation of pyrazole (B372694) rings, a common scaffold in medicinal chemistry. The specific substitution pattern would depend on the reaction conditions and the substituents on the hydrazine. nih.gov

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) in the presence of a suitable reagent could yield dihydropyrimidinones or their thio-analogs, as seen in reactions like the Biginelli reaction.

Isoxazoles: Reaction with hydroxylamine (B1172632) would first form an oxime, which can then be cyclized to form an isoxazole (B147169) ring.

Thiophenes: Gewald-type reactions involving the ketone, an active methylene (B1212753) nitrile, and elemental sulfur could produce highly substituted aminothiophenes.

In each of these potential syntheses, the 3',4',5'-trifluorophenyl moiety would be incorporated directly into the final heterocyclic product, creating a new fluorinated chemical entity. e-bookshelf.demiamioh.edu The development of efficient pathways to such compounds is a significant goal in synthetic chemistry. nih.gov

Table 2: Illustrative Heterocyclic Systems Derivable from a Ketone Precursor

| Co-reactant | Resulting Heterocycle Core |

|---|---|

| Hydrazine (H₂NNH₂) | Pyrazole |

| Hydroxylamine (H₂NOH) | Isoxazole |

| Urea (H₂N(CO)NH₂) | Pyrimidinone |

| Guanidine | Aminopyrimidine |

| 2-Aminoethanethiol | Thiazoline |

Development of Chiral Catalysts or Ligands Derived from this compound

The synthesis of enantiomerically pure compounds is a major focus of organic chemistry, heavily relying on the use of chiral catalysts and ligands. youtube.com Propiophenones and related ketones can serve as foundational starting materials for the synthesis of these crucial molecules.

A key strategic step would be the asymmetric reduction of the ketone in this compound. This reaction, often accomplished with high enantioselectivity using oxazaborolidine catalysts (CBS reduction), would yield a chiral fluorinated alcohol. mdpi.com This alcohol is not the final catalyst but a chiral building block that can be further elaborated. For example, the hydroxyl group could direct subsequent reactions or be converted into other functional groups to build well-known ligand classes:

Chiral Oxazoline Ligands: The chiral alcohol can be converted through a multi-step sequence into an amino alcohol, a direct precursor to PyBox or other oxazoline-based ligands.

Chiral Phosphine (B1218219) Ligands: The hydroxyl group could be transformed into a leaving group, allowing for substitution with a phosphine moiety to create chiral phosphine ligands, which are widely used in transition-metal catalysis.

The trifluorinated phenyl group would remain as a key structural feature of the resulting ligand, potentially influencing the steric and electronic environment of the metal center it coordinates to, thereby fine-tuning its catalytic activity and selectivity.

Role in New Reaction Methodologies

In the development of new catalytic reactions, particularly asymmetric transformations, a wide range of substrates are needed to test the scope, efficacy, and selectivity of the new method. researchgate.net A molecule like this compound would be a valuable test substrate for several reasons. The trifluoromethyl group is known to present challenges in asymmetric reductions, often requiring modified catalysts or conditions to achieve high enantioselectivity. mdpi.com Therefore, using this compound to test a new asymmetric reduction or other catalytic transformation would provide a robust evaluation of the new methodology's capabilities. Success with such an electronically modified and potentially challenging substrate would demonstrate the broad applicability and utility of the newly developed catalyst system. acs.org

Beyond being a passive substrate, this compound could be chemically transformed into a novel reagent for selective transformations. Propiophenone (B1677668) derivatives have been successfully converted into new classes of reagents. For example, propiophenones have been used as platforms to develop agents for photoredox-mediated perfluoroalkylation.

Similarly, the α-carbon of this compound could be functionalized. For instance, α-halogenation or α-sulfenylation could install a leaving group that, upon activation, could make the molecule a reagent for transferring the trifluorobenzoyl-ethyl group to other molecules. One-pot reactions combining an initial fluorination with subsequent transformations have been developed to create complex fluorinated products, highlighting a strategy where a simple starting material is converted in-situ into a reactive intermediate for further synthesis. umb.edu

Applications in Materials Chemistry Research as a Synthetic Scaffold

In materials chemistry, a synthetic scaffold is a core molecular framework upon which larger, functional architectures are built. The rigid and well-defined structure of the trifluorinated aromatic ring in this compound makes it a potential candidate for such a scaffold. The fluorine atoms enhance thermal stability and introduce unique electronic properties, which are desirable in advanced materials.

The ketone functional group serves as a crucial handle for polymerization or for attachment to other molecular or macromolecular systems. For example:

The ketone could be converted into a diol, which could then be used as a monomer in the synthesis of polyesters or polycarbonates.

The aromatic ring could be further functionalized with groups that allow for its incorporation into metal-organic frameworks (MOFs), where the fluorinated nature of the ligand could influence the framework's properties.

The molecule could be attached to a polymer backbone, introducing the trifluorophenyl moiety as a pendant group to modify the bulk properties of the material.

While excluding the final properties of the material, the use of this compound as a foundational building block represents a key application in the synthesis of new materials.

Future Research Directions and Challenges in Fluorinated Ketone Chemistry

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary challenge in organofluorine chemistry is the development of synthetic methods that are not only efficient but also environmentally sustainable. Traditional fluorination methods often rely on harsh or hazardous reagents. Future research will prioritize greener alternatives for synthesizing compounds like 3',4',5'-Trifluoro-2-methylpropiophenone.

Key areas of development include:

Direct Fluorination with Milder Reagents : The use of electrophilic N-F reagents like Selectfluor® in solvents such as acetonitrile (B52724) or even water offers a more direct route to α-fluoroketones. organic-chemistry.orgsapub.orgorganic-chemistry.org This approach avoids the need for prior activation of the ketone. organic-chemistry.org

Catalytic and Stoichiometric Use of Alkali Metal Fluorides : Potassium fluoride (B91410) (KF) is an inexpensive and readily available fluorine source. organic-chemistry.org Research into phase-transfer catalysis can help overcome its low solubility, enabling its use in nucleophilic fluorination under milder conditions. organic-chemistry.orgacs.org

Electrochemical Synthesis : Electrochemistry presents a powerful, reagent-minimized approach. The electrochemical synthesis of fluorinated ketones from enol acetates and sodium perfluoroalkyl sulfinates has been demonstrated, proceeding via radical generation under constant current conditions. nih.govacs.org

One-Pot and Tandem Reactions : Library-friendly syntheses, such as the functionalized hydration of alkynes, allow for the construction of complex α-substituted-α-fluoroketones in a single pot from readily available starting materials. lookchem.com Similarly, methods that combine the construction of the carbonyl group with distal fluorination are of significant interest. nih.gov

Utilizing Greenhouse Gases : Innovative methods are being developed that use fluoroform (HCF3), a potent greenhouse gas, as a trifluoromethylating agent for esters to produce trifluoromethyl ketones, turning an industrial byproduct into a valuable chemical feedstock. beilstein-journals.orgbeilstein-journals.org

Table 1: Comparison of Modern Synthetic Routes to Fluorinated Ketones

| Synthetic Strategy | Key Features | Advantages | Challenges |

|---|---|---|---|

| Direct Electrophilic Fluorination | Use of N-F reagents (e.g., Selectfluor®) | High regioselectivity, mild conditions, applicable to various ketones. organic-chemistry.orgorganic-chemistry.org | Stoichiometric use of sometimes expensive reagents. |

| Nucleophilic Fluorination | Use of alkali fluorides (e.g., KF) with catalysts | Inexpensive fluorine source, high atom economy. organic-chemistry.org | Low solubility of KF requires catalysts or harsh conditions. organic-chemistry.org |

| Electrochemical Synthesis | Anodic oxidation to generate radicals | Avoids harsh chemical oxidants, high functional group tolerance. nih.govacs.org | Requires specialized equipment, optimization of electrochemical parameters. |

| One-Pot Hydration/Fluorination | Tandem reaction from alkynes | Library-friendly, builds complexity quickly from simple precursors. lookchem.com | Catalyst sensitivity, potential for side reactions. |

| Fluoroform Utilization | Trifluoromethylation of esters using HCF3 | Uses an inexpensive industrial byproduct. beilstein-journals.orgbeilstein-journals.org | Requires specific base/solvent systems and low temperatures. beilstein-journals.org |

Exploration of Unprecedented Reactivity and Transformation Pathways

The presence of fluorine atoms, particularly on the aromatic ring and adjacent to the carbonyl group, endows ketones like this compound with unique reactivity. A deeper understanding of these pathways is crucial for their application as building blocks in synthesis.

Future research will likely focus on:

Hydrate (B1144303) Formation and Stability : Ketones with α-fluoro substituents, and especially trifluoromethyl ketones, exhibit a strong tendency to form stable, gem-diol hydrates. sapub.orgnih.gov This is due to the enhanced electrophilicity of the carbonyl carbon. sapub.org Characterizing the equilibrium and kinetics of hydrate formation for complex ketones is an ongoing area of study.

Asymmetric Transformations : Developing catalytic asymmetric reactions, such as Mannich additions of fluorinated nucleophiles to imines, provides access to chiral molecules with fluorinated tetrasubstituted carbon centers. nih.govnih.gov

Ring-Opening Reactions : Fluorinated ketones can be synthesized through novel ring-opening strategies, such as the silver-catalyzed ring-opening of cyclopropanols, to yield β- and γ-fluorinated ketones. cas.cn

Detrifluoroacetylative Reactions : The use of trifluoroacetylated compounds as precursors that generate fluorinated enolates in situ is a powerful strategy for forming new carbon-carbon bonds under mild conditions. mdpi.com

Table 2: Notable Transformation Pathways for Fluorinated Ketones

| Reaction Type | Description | Significance |

|---|---|---|

| Hydration | Reversible addition of water to the carbonyl group to form a gem-diol. sapub.orgnih.gov | Affects reactivity; hydrates can act as transition-state mimics. nih.gov |

| Asymmetric Mannich Reaction | Addition of a fluorinated enolate to an imine to form α,α-difluoro-β-amino ketones. nih.gov | Creates chiral centers and provides access to fluorinated amino compounds. nih.gov |

| Ring-Opening Fluorination | Transformation of cyclic alcohols into distal fluorinated ketones using a fluorinating agent. cas.cn | Provides a novel route to ketones with fluorine at positions other than alpha. cas.cn |

| Electrophilic Fluorination | Direct addition of an electrophilic fluorine source to an enol or enolate. sapub.orgscispace.com | A fundamental method for synthesizing α-fluoroketones. organic-chemistry.org |

Advanced Characterization Techniques for Dynamic Molecular Processes

Studying the structure and dynamic behavior of fluorinated molecules requires sophisticated analytical techniques. For this compound, characterizing the interplay between the fluorinated ring and the ketone moiety is essential.

Key techniques and future directions include:

¹⁹F NMR Spectroscopy : This is a cornerstone technique for characterizing organofluorine compounds. acs.orgnih.gov The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide detailed structural information. nih.gov

FAXS (Fluorine Chemical Shift Anisotropy and Exchange for Screening) : This competition-based NMR method uses a fluorine-containing "spy" molecule to detect binding events. acs.orgnih.gov Its advantages include the absence of spectral overlap, which allows for the screening of large chemical mixtures and automated analysis. nih.gov

X-ray Crystallography : Provides definitive proof of molecular structure in the solid state. nih.govnih.gov It is invaluable for understanding the binding modes of fluorinated inhibitors and the conformational preferences imposed by fluorine atoms. nih.govnih.gov

Mass Spectrometry : Techniques like MALDI-TOF MS are used to characterize reaction products and covalent adducts, confirming the identity and binding of fluorinated molecules. nih.gov

Table 3: Advanced Characterization Techniques for Fluorinated Ketones

| Technique | Application | Information Gained |